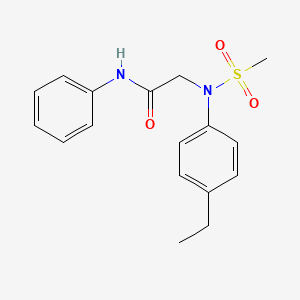
N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide, also known as EMGP, is a novel compound that has gained attention in recent years due to its potential applications in scientific research. EMGP belongs to the class of N-phenylglycine derivatives, which have been extensively studied for their pharmacological properties.
Mecanismo De Acción
The mechanism of action of N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide involves the inhibition of the activity of voltage-gated sodium channels, which play a crucial role in the generation and propagation of action potentials in neurons. By blocking the activity of these channels, N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide reduces the excitability of neurons, leading to a decrease in pain and inflammation.
Biochemical and Physiological Effects:
N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide has been shown to have a range of biochemical and physiological effects. It has been demonstrated to reduce the production of reactive oxygen species, which are implicated in various disease states. N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide also modulates the activity of neurotransmitters such as serotonin and dopamine, which are involved in mood regulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide has several advantages for lab experiments. It is readily available in high purity and yield, making it easy to obtain for research purposes. It has also been extensively studied, with a range of potential applications in scientific research. However, there are limitations to its use, such as its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide. One potential avenue is the investigation of its potential as a treatment for chronic pain conditions, such as fibromyalgia and neuropathic pain. Another area of research is the exploration of its potential as an anti-inflammatory agent in diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, further studies are needed to fully understand the mechanism of action of N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide and its potential side effects.
Métodos De Síntesis
The synthesis of N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide involves the reaction of 4-ethylphenyl isocyanate with N-methyl-N-phenylglycine in the presence of a base and a solvent. The resulting product is then treated with methylsulfonyl chloride to obtain N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide in high yield and purity. The synthesis method has been optimized to produce N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide on a large scale, making it readily available for research purposes.
Aplicaciones Científicas De Investigación
N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide has shown promising results in various scientific research applications. It has been studied for its potential as an anti-inflammatory agent, as it inhibits the production of pro-inflammatory cytokines. N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide has also been investigated as a potential treatment for neuropathic pain, as it modulates the activity of ion channels involved in pain sensation.
Propiedades
IUPAC Name |
2-(4-ethyl-N-methylsulfonylanilino)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-3-14-9-11-16(12-10-14)19(23(2,21)22)13-17(20)18-15-7-5-4-6-8-15/h4-12H,3,13H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTAQLQFVADYNSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N-phenylglycinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[4-(methylthio)phenyl]sulfonyl}morpholine](/img/structure/B5879105.png)
![1-(4-{4-[(3,4-dimethoxyphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5879109.png)
![3-(2-furylmethyl)-4-imino-6,6-dimethyl-1,3,4,5,6,8-hexahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-one](/img/structure/B5879125.png)

![1-methyl-5-[(4-methylphenyl)thio]-3-nitro-1H-1,2,4-triazole](/img/structure/B5879146.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B5879162.png)


![3-ethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5879204.png)
![N-(4-{2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B5879206.png)

![2-ethyl-3-methyl-1-[(2-phenylethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5879212.png)
